N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)15(21)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFUEQUZSZRTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.
Addition of the Methyl Group: This step often involves alkylation reactions.
Formation of the Carboxamide Group: This is typically done through amide bond formation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various modifications and functionalizations, leading to the development of novel compounds with desired properties.
Biology
This compound has been investigated for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme activities and cellular processes. Specifically, it may influence pathways related to inflammation and cancer progression.
Medicine
Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit inflammatory mediators such as interleukin-2 (IL-2) and interleukin-8 (IL-8), suggesting that this compound may exhibit anti-inflammatory properties .
Anticancer Activity : Analogous compounds have shown promise in targeting specific signaling pathways involved in tumor growth. The unique combination of the fluorinated phenyl group and carboxamide functional group may enhance its efficacy against various cancer types .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Differences:
- Aryl Substituent : The 3-chlorophenyl group replaces the 4-fluorophenyl moiety.
- Electronic Effects : Chlorine (Cl) is less electronegative than fluorine (F) but introduces greater steric bulk and polarizability.
Molecular Properties:
| Property | Target Compound | BK11988 |
|---|---|---|
| Molecular Formula | C16H12FN3O2 | C16H12ClN3O2 |
| Molecular Weight | ~297.29 g/mol | 313.74 g/mol |
| Substituent Position | 4-Fluorophenyl | 3-Chlorophenyl |
Implications :
- The 3-chloro substitution may reduce binding affinity in target systems requiring para-substituted aryl groups.
- Higher molecular weight (313.74 vs. ~297.29) suggests BK11988 could exhibit altered pharmacokinetics, such as slower clearance.
N-[(4-Chlorophenyl)methyl]-7-(3-hydroxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 390359-54-3)
Structural Differences:
- Aryl Group : A 4-chlorobenzyl (N-[(4-chlorophenyl)methyl]) group replaces the 4-fluorophenylcarboxamide.
- Core Modification : A 3-hydroxypropyl chain is appended at position 7 instead of a methyl group.
Molecular Properties:
| Property | Target Compound | CAS 390359-54-3 |
|---|---|---|
| Molecular Formula | C16H12FN3O2 | C19H19ClN3O3 |
| Molecular Weight | ~297.29 g/mol | ~372.83 g/mol |
| Substituent at Position 7 | Methyl | 3-Hydroxypropyl |
Implications :
- The benzyl linkage (N-[(4-chlorophenyl)methyl]) introduces flexibility, which may alter binding geometry in enzyme-active sites.
Key Comparative Insights
Substituent Effects on Bioactivity
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius favor strong dipole interactions and metabolic stability, whereas chlorine’s polarizability may enhance π-π stacking in hydrophobic pockets .
- Positional Isomerism : Para-substituted aryl groups (as in the target compound) often exhibit superior target engagement compared to meta-substituted analogs (e.g., BK11988) in kinase inhibition studies.
Solubility and Pharmacokinetics
- The 3-hydroxypropyl group in CAS 390359-54-3 likely increases solubility (logP reduction) but may reduce blood-brain barrier penetration compared to the methyl group in the target compound .
Biological Activity
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of a fluorinated phenyl group and a carboxamide functional group contributes to its unique properties, making it a candidate for further research into therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 353.37 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂FN₃O₂ |
| Molecular Weight | 353.37 g/mol |
| Core Structure | Pyrido[1,2-a]pyrimidine |
| Functional Groups | Carboxamide, Fluorophenyl |
Biological Activity
Research indicates that pyridopyrimidine derivatives can exhibit various biological activities:
- Anticancer Activity : Some derivatives have shown potential in cancer treatment by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Activity : The compound's ability to inhibit inflammatory mediators suggests potential use in treating inflammatory diseases.
- Enzyme Inhibition : The interaction with enzymes like dipeptidyl peptidase IV (DPP-IV) has been noted in related compounds, which could influence glucose metabolism and diabetes management .
Case Studies and Research Findings
Although direct studies on this compound are scarce, analogous compounds have provided insights into its potential applications:
- Pyridopyrimidine Derivatives : A review highlighted the therapeutic potential of similar compounds in inhibiting DPP-IV, leading to improved glycemic control in diabetic models .
- Kinase Inhibition Studies : Research on related pyridopyrimidine structures revealed their efficacy in inhibiting specific kinases associated with cancer progression .
Q & A
Basic: What are the standard synthetic routes for preparing N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a pyrido[1,2-a]pyrimidine core with a 4-fluorophenyl carboxamide moiety. Key steps include:
- Core formation : Condensation of substituted pyridine derivatives with carbonyl-containing reagents under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine scaffold.
- Amide coupling : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of Hunig's base (N,N-diisopropylethylamine) to attach the 4-fluorophenyl group to the core .
- Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the product, followed by characterization via -NMR, -NMR, and LC-MS .
Advanced: How can researchers optimize reaction yields for carboxamide derivatives with sterically hindered substituents?
Methodological Answer:
Steric hindrance often reduces coupling efficiency. Optimization strategies include:
- Coupling agent selection : Replace EDC/HOBt with more efficient reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) to enhance activation of carboxylic acids .
- Solvent choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve reagent solubility and reaction homogeneity .
- Temperature control : Conduct reactions at 60°C to accelerate kinetics while avoiding decomposition .
- Post-reaction analysis : Monitor by TLC or LC-MS to identify incomplete coupling, and reintroduce unreacted starting materials to the reaction mixture .
Basic: What biological activities have been reported for pyrido[1,2-a]pyrimidine carboxamide derivatives?
Methodological Answer:
These derivatives exhibit diverse pharmacological properties:
- Anti-tubercular activity : Carboxamide analogs showed binding affinities (−8.0 to −9.4 kcal/mol) against Mycobacterium tuberculosis enoyl-ACP reductase in molecular docking studies .
- Metabolic modulation : Analog TRC 210258 demonstrated efficacy in reducing insulin resistance in diet-induced obesity (DIO) models, with validated HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) metrics .
- Enzyme inhibition : Structural analogs act as proteasome inhibitors via scaffold-hopping strategies, targeting catalytic β-subunits .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in potency data across analogs?
Methodological Answer:
Contradictions often arise from subtle structural variations. SAR resolution involves:
- Crystallographic analysis : Resolve 3D conformations (e.g., X-ray diffraction at 298 K) to identify steric clashes or hydrogen-bonding disruptions .
- Computational modeling : Perform molecular dynamics simulations to assess binding pocket flexibility and substituent-induced conformational changes .
- Bioisosteric replacement : Replace bulky groups (e.g., trifluoromethyl with cyano) to balance steric and electronic effects while maintaining activity .
- In vitro validation : Compare IC values across analogs using standardized enzyme inhibition assays (e.g., proteasome chymotrypsin-like activity) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : -NMR (600 MHz) and -NMR to confirm substituent integration and connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H] vs. calculated) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (e.g., Chromolith) with UV detection at 254 nm .
Advanced: How can researchers address discrepancies in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?
Methodological Answer:
Unexpected splitting may arise from dynamic processes or impurities. Mitigation steps:
- Variable-temperature NMR : Identify coalescence temperatures to detect tautomerism or rotational barriers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .
- Recrystallization : Purify using mixed solvents (e.g., methanol/water) to remove diastereomeric or co-crystallized impurities .
Basic: What computational tools are used to predict ADME properties of this compound?
Methodological Answer:
Standard in silico tools include:
- SwissADME : Predict bioavailability, LogP, and blood-brain barrier permeability using Boiled-Egg models .
- AutoDock Vina : Perform molecular docking to estimate binding affinities against target proteins (e.g., enoyl-ACP reductase) .
- pkCSM : Forecast toxicity endpoints (e.g., hepatotoxicity) and cytochrome P450 interactions .
Advanced: How can discrepancies between in silico ADME predictions and in vivo pharmacokinetic data be resolved?
Methodological Answer:
Address discrepancies through:
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites not modeled in silico .
- Plasma protein binding assays : Measure free drug fractions via equilibrium dialysis to refine volume of distribution (V) predictions .
- Caco-2 permeability studies : Validate intestinal absorption predictions experimentally .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
Follow OSHA/NIST guidelines:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and ANSI-approved goggles .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers design ecotoxicity studies for pyrido[1,2-a]pyrimidine derivatives?
Methodological Answer:
Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
